molecular formula C18H17ClN2O2 B5128908 3-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride

3-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride

Cat. No.: B5128908
M. Wt: 328.8 g/mol
InChI Key: WYVLGTIYIDKBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a quinoline moiety substituted with dimethyl groups and an amino-benzoic acid structure. This compound is often used in various fields due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride typically involves the reaction of 2,8-dimethylquinoline with an appropriate aminobenzoic acid derivative. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine. The process may involve multiple steps, including the formation of intermediate compounds and subsequent purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures are essential to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon (Pd/C), and electrophiles like methyl iodide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and solvent systems .

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline compounds, and substituted amino-benzoic acid derivatives. These products can have distinct chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

3-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride is unique due to its specific substitution pattern and the presence of both quinoline and amino-benzoic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .

Properties

IUPAC Name

3-[(2,8-dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2.ClH/c1-11-5-3-8-15-16(9-12(2)19-17(11)15)20-14-7-4-6-13(10-14)18(21)22;/h3-10H,1-2H3,(H,19,20)(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVLGTIYIDKBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC(=C3)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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